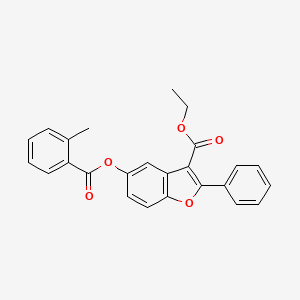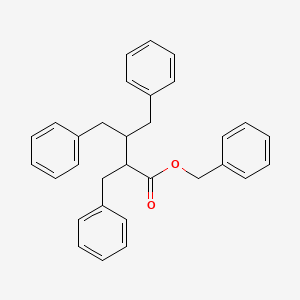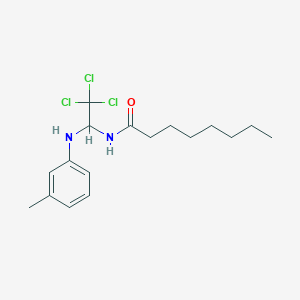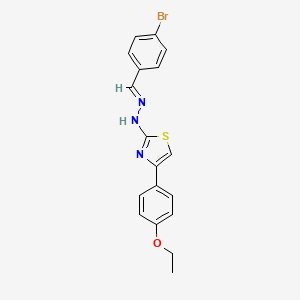
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C20H18O5 and a molecular weight of 338.363 g/mol . This compound is part of the benzofuran family, known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
standard organic synthesis techniques involving esterification and purification through recrystallization or chromatography are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,5-Dimethyl-benzoyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester .
- 2-Methyl-5-(4-nitro-benzoyloxy)-benzofuran-3-carboxylic acid ethyl ester .
- 5-Benzyloxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester .
Uniqueness
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 2-methyl-benzoyloxy group and a phenyl ring makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H20O5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
ethyl 5-(2-methylbenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20O5/c1-3-28-25(27)22-20-15-18(29-24(26)19-12-8-7-9-16(19)2)13-14-21(20)30-23(22)17-10-5-4-6-11-17/h4-15H,3H2,1-2H3 |
InChI-Schlüssel |
RSYGDMBFJBRXSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)



![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993848.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)



